4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol
Overview
Description
4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine moiety, and hydroxyaniline groups. Its molecular formula is C20H21N7O2, and it has a molecular weight of 391.43 g/mol .
Preparation Methods
The synthesis of 4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxyaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the triazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The triazine ring and morpholine moiety play crucial roles in its binding affinity and specificity . Pathways involved may include inhibition of kinase activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol stands out due to its unique combination of functional groups. Similar compounds include:
- 4-[(E)-{[4-Anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]phenol
- 6-Cyclohexylmethyloxy-2-(4’-hydroxyanilino)purine
- 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
4-[[4-(4-hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-15-5-1-13(2-6-15)20-17-22-18(21-14-3-7-16(27)8-4-14)24-19(23-17)25-9-11-28-12-10-25/h1-8,26-27H,9-12H2,(H2,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHFVKUAGLVYKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)O)NC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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